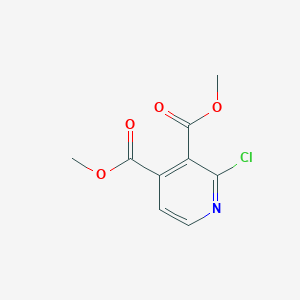
Dimethyl 2-chloropyridine-3,4-dicarboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Dimethyl 2-chloropyridine-3,4-dicarboxylate is an organic compound employed as an important intermediate in organic synthesis, agrochemicals, pharmaceuticals, and dyestuff fields . It is slightly soluble in water and is typically found as an off-white to yellow solid .
Synthesis Analysis
The synthesis of dimethyl 2-chloropyridine-3,4-dicarboxylate involves several steps. One method includes the reaction of 3,4-bis(methoxycarbonyl)pyridine-1-oxide with trichlorophosphate at 110°C, followed by column chromatography to isolate the title compound .Molecular Structure Analysis
The molecular formula of dimethyl 2-chloropyridine-3,4-dicarboxylate is C9H8ClNO4, with a molecular weight of 229.62 g/mol. Its chemical structure consists of a chloropyridine ring with two carboxylate groups and two methyl ester groups .Physical and Chemical Properties Analysis
Aplicaciones Científicas De Investigación
Complexation and Molecular Recognition
Research demonstrates the capability of certain molecular structures to form complexes through hydrogen bonds and π-stacking interactions, highlighting the importance of microenvironments around carboxylic acid groups. These findings suggest applications in molecular recognition and the design of molecular sensors or catalysts (Zimmerman, Wu, & Zeng, 1991).
Hydrogen Bonding in Molecular Structures
Studies on acid-amide intermolecular hydrogen bonding reveal insights into the stability and formation of hydrogen-bonded dimers. This understanding can be applied in the design of novel drug molecules or materials with specific interaction properties (Wash, Maverick, Chiefari, & Lightner, 1997).
Photodimerization Reactions
Research on the photodimerization of pyridine derivatives provides valuable information on the reactivity and properties of these compounds when exposed to ultraviolet light. This knowledge could be used in the development of photoresponsive materials (Taylor & Kan, 1963).
Catalysis
The use of 4-(N,N-Dimethylamino)pyridine derivatives in catalysis, specifically for the acylation of inert alcohols, underscores the potential of pyridine derivatives in synthetic organic chemistry. This opens avenues for their use in green chemistry and industrial processes (Liu, Ma, Liu, & Wang, 2014).
Safety And Hazards
Propiedades
IUPAC Name |
dimethyl 2-chloropyridine-3,4-dicarboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8ClNO4/c1-14-8(12)5-3-4-11-7(10)6(5)9(13)15-2/h3-4H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YFIVPCNBMBAUSK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C(=NC=C1)Cl)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8ClNO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.62 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Dimethyl 2-chloropyridine-3,4-dicarboxylate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

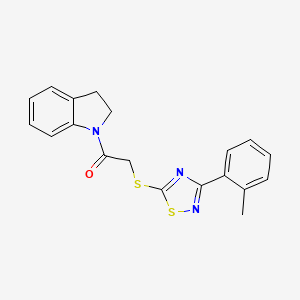
![Ethyl 4-[3-(2-tert-butyl-4-methoxyphenoxy)-2-hydroxypropyl]-1-piperazinecarboxylate hydrochloride](/img/structure/B2748598.png)
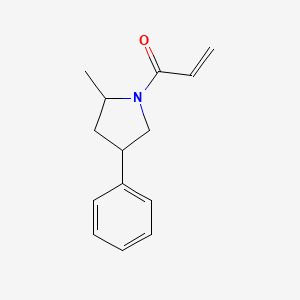
![ethyl 1-[2-(4-fluorophenyl)-2-hydroxyethyl]-1H-1,2,3-triazole-4-carboxylate](/img/structure/B2748602.png)
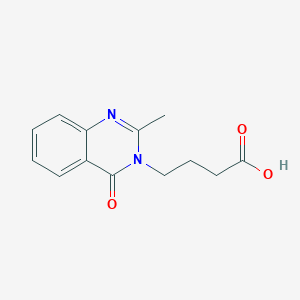
![2-[3-(3-chloro-4-methoxyphenyl)-3-oxopropyl]-2,3-dihydro-1H-isoindole-1,3-dione](/img/structure/B2748604.png)
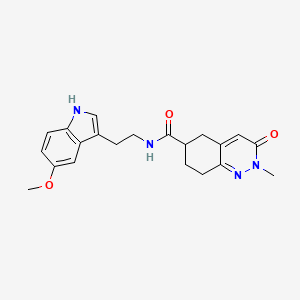
![2-[(2-Fluorophenyl)amino]pyridine-3-sulfonamide](/img/structure/B2748608.png)
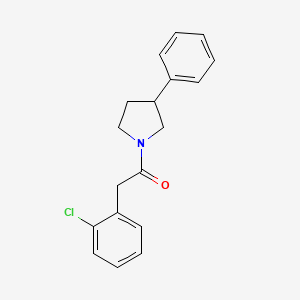
![2-bromo-N-(2-(2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)ethyl)benzamide](/img/structure/B2748614.png)
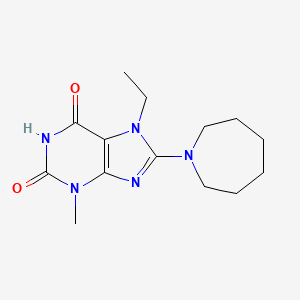
![N-(benzo[d]thiazol-2-yl)-N-benzyl-3-(phenylsulfonyl)propanamide](/img/structure/B2748616.png)
![2-[[1-(1-Methyl-2-propan-2-ylimidazol-4-yl)sulfonylpiperidin-3-yl]methoxy]-3-(trifluoromethyl)pyridine](/img/structure/B2748617.png)
![2-((1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)-N-(3,5-dimethylphenyl)acetamide](/img/structure/B2748619.png)